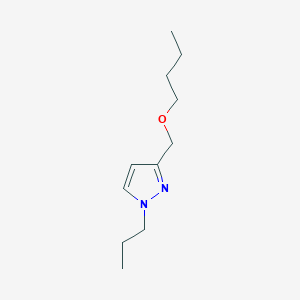![molecular formula C13H14N2O4 B2929260 methyl 4-[(cyclopropylcarbamoyl)formamido]benzoate CAS No. 922851-90-9](/img/structure/B2929260.png)
methyl 4-[(cyclopropylcarbamoyl)formamido]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[(cyclopropylcarbamoyl)formamido]benzoate is an organic compound with a complex structure that includes a benzoate ester, a cyclopropylcarbamoyl group, and a formamido group
Mechanism of Action
Target of Action
The primary targets of Methyl 4-(2-(cyclopropylamino)-2-oxoacetamido)benzoate are currently unknown. This compound is structurally similar to benzocaine, a local anesthetic . Therefore, it might interact with similar targets, such as voltage-gated sodium channels, which are responsible for the propagation of action potentials in neurons .
Mode of Action
Based on its structural similarity to benzocaine, it might act by blocking voltage-gated sodium channels, thereby inhibiting the propagation of action potentials and causing a numbing effect .
Biochemical Pathways
Benzocaine derivatives have been shown to inhibit acetylcholine esterase, cyclooxygenase, and fatty acid transport protein, which could potentially be affected by this compound .
Pharmacokinetics
Similar compounds have been shown to have fast absorption, high systemic clearance, and a short half-life . The oral bioavailability of similar compounds has been reported to be around 23% .
Result of Action
Similar compounds have been shown to have antimicrobial, anti-inflammatory, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(cyclopropylcarbamoyl)formamido]benzoate typically involves multiple steps. One common method starts with the preparation of the benzoate ester, followed by the introduction of the cyclopropylcarbamoyl group and the formamido group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(cyclopropylcarbamoyl)formamido]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 4-[(cyclopropylcarbamoyl)formamido]benzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to methyl 4-[(cyclopropylcarbamoyl)formamido]benzoate include:
- Methyl 4-chlorocarbonylbenzoate
- Methyl 4-aminobenzoate
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical properties and potential applications. For example, the presence of the cyclopropylcarbamoyl group may enhance its stability or reactivity in certain reactions compared to other benzoate esters.
Properties
IUPAC Name |
methyl 4-[[2-(cyclopropylamino)-2-oxoacetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-19-13(18)8-2-4-9(5-3-8)14-11(16)12(17)15-10-6-7-10/h2-5,10H,6-7H2,1H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSZBREUSZWQZRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2929180.png)



![2-(3-methoxyphenoxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2929187.png)
![N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}-1,3-benzothiazole-2-carboxamide](/img/structure/B2929189.png)
![3-(4-Methoxyphenyl)-5-[1-(4-phenylbutanoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2929191.png)

![1-[3-(Benzenesulfonyl)-2-hydroxypropyl]pyrrolidin-2-one](/img/structure/B2929195.png)

![N-(2,4-dimethylphenyl)-2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide](/img/structure/B2929199.png)
![N-[(3-methoxythiolan-3-yl)methyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2929200.png)
![4-(tert-butyl)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2929201.png)
